
2-(2,4-Dimethylphenyl)-4-phenylbutane-2-peroxol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,4-Dimethylphenyl)-4-phenylbutane-2-peroxol is an organic peroxide compound characterized by the presence of a peroxol group attached to a butane backbone, which is further substituted with 2,4-dimethylphenyl and phenyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-Dimethylphenyl)-4-phenylbutane-2-peroxol typically involves the reaction of 2,4-dimethylphenyl magnesium bromide with 4-phenylbutan-2-one, followed by the introduction of a peroxol group through oxidation. The reaction conditions often require the use of anhydrous solvents and controlled temperatures to ensure the stability of the peroxide group.
Industrial Production Methods
Industrial production of this compound may involve large-scale oxidation processes using suitable oxidizing agents such as hydrogen peroxide or organic peroxides. The reaction is typically carried out in a controlled environment to prevent decomposition and ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2,4-Dimethylphenyl)-4-phenylbutane-2-peroxol undergoes various chemical reactions, including:
Oxidation: The peroxol group can participate in oxidation reactions, leading to the formation of corresponding alcohols or ketones.
Reduction: Reduction of the peroxol group can yield the corresponding alcohol.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and organic peroxides.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic reagents like nitric acid for nitration or halogens for halogenation are employed.
Major Products
Oxidation: Formation of alcohols or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of nitro or halogenated derivatives.
Applications De Recherche Scientifique
2-(2,4-Dimethylphenyl)-4-phenylbutane-2-peroxol has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an initiator in polymerization reactions.
Biology: Studied for its potential effects on biological systems, including its role as an oxidizing agent.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of polymers and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-(2,4-Dimethylphenyl)-4-phenylbutane-2-peroxol involves the generation of free radicals through the homolytic cleavage of the peroxol bond. These free radicals can initiate various chemical reactions, including polymerization and oxidation. The molecular targets and pathways involved include interactions with unsaturated compounds and the initiation of radical chain reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzoyl peroxide: Another organic peroxide with similar radical-generating properties.
Cumene hydroperoxide: Used as an initiator in polymerization reactions.
Di-tert-butyl peroxide: Commonly used in industrial applications for its stability and radical-generating capabilities.
Uniqueness
2-(2,4-Dimethylphenyl)-4-phenylbutane-2-peroxol is unique due to its specific structural features, which confer distinct reactivity and stability compared to other peroxides. Its combination of aromatic and aliphatic groups provides a versatile platform for various chemical transformations and applications.
Propriétés
Numéro CAS |
85981-82-4 |
|---|---|
Formule moléculaire |
C18H22O2 |
Poids moléculaire |
270.4 g/mol |
Nom IUPAC |
1-(2-hydroperoxy-4-phenylbutan-2-yl)-2,4-dimethylbenzene |
InChI |
InChI=1S/C18H22O2/c1-14-9-10-17(15(2)13-14)18(3,20-19)12-11-16-7-5-4-6-8-16/h4-10,13,19H,11-12H2,1-3H3 |
Clé InChI |
JEGPGRUFBFIVEB-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1)C(C)(CCC2=CC=CC=C2)OO)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


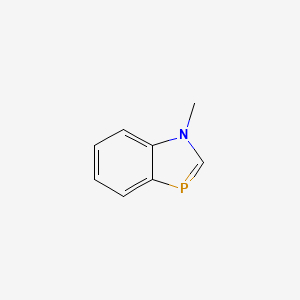
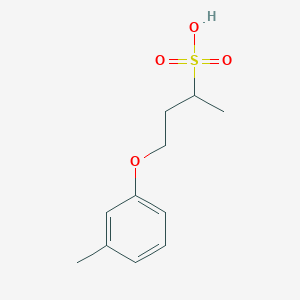

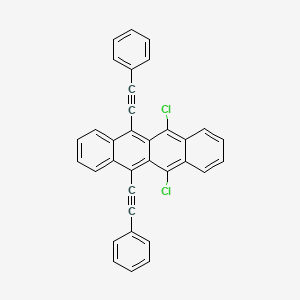
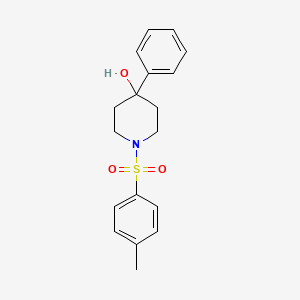
![5-[2-(Prop-1-en-2-yl)-1,3-dioxolan-2-yl]pent-2-yn-1-ol](/img/structure/B14417566.png)
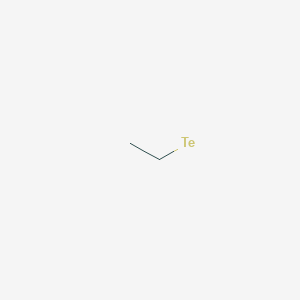
![1-[4-(2,2-Dimethoxyethoxy)phenyl]-3-(pyridin-4-yl)prop-2-en-1-one](/img/structure/B14417581.png)

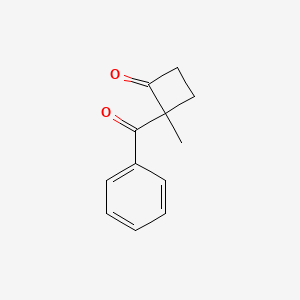

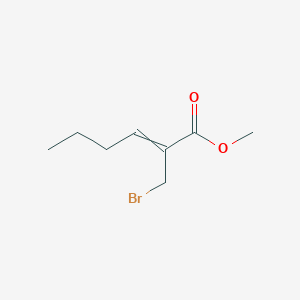
![Phosphine, [2-(chlorodimethylstannyl)ethyl]diphenyl-](/img/structure/B14417612.png)
![1,7-Diazabicyclo[5.3.2]dodecane](/img/structure/B14417620.png)
